2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}-N-[3-(morpholin-4-yl)propyl]acetamide
Description
The compound 2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}-N-[3-(morpholin-4-yl)propyl]acetamide features a cyclopenta[d]pyrimidine core fused with a cyclohexyl group at position 3 and a 2,4-diketone system. The acetamide side chain is substituted with a morpholin-4-ylpropyl group, which may enhance solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N-(3-morpholin-4-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O4/c27-20(23-10-5-11-24-12-14-30-15-13-24)16-25-19-9-4-8-18(19)21(28)26(22(25)29)17-6-2-1-3-7-17/h17H,1-16H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCBJYXSEICRFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(CCC3)N(C2=O)CC(=O)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}-N-[3-(morpholin-4-yl)propyl]acetamide is a novel chemical entity that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C18H22N4O3
Molecular Weight : 342.41 g/mol
The structure features a cyclopenta[d]pyrimidine core with a morpholine substituent and acetamide functional group. The presence of two keto groups (dioxo) enhances its potential as a pharmacophore.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 342.41 g/mol |
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Initial studies suggest that it may exhibit antitumor , anti-inflammatory , and antimicrobial properties.
Antitumor Activity
Research indicates that compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
- Case Study : In vitro studies demonstrated a reduction in the viability of human breast cancer cells (MCF-7) when treated with the compound at varying concentrations.
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects could be linked to its ability to inhibit pro-inflammatory cytokines.
- Mechanism : It may modulate NF-kB signaling pathways that are crucial in inflammatory responses.
- Research Findings : Animal models treated with the compound exhibited decreased levels of TNF-alpha and IL-6 following induced inflammation.
Antimicrobial Activity
The structural characteristics suggest possible interactions with bacterial cell walls or enzymes critical for bacterial survival.
- Study Results : Preliminary antimicrobial assays indicated effectiveness against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activities within the central nervous system or other tissues.
Synthesis
The synthesis of this compound typically involves:
- Condensation Reactions : Combining cyclopenta[d]pyrimidine derivatives with morpholine-substituted acetamides.
- Purification Techniques : Utilizing chromatography methods to isolate the desired product.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The cyclopenta[d]pyrimidine core allows diverse substitutions, enabling tuning of DNA-binding (e.g., intercalation in ) or enzyme inhibition.
- Side Chain Optimization : The morpholinylpropyl-acetamide group in the target compound may improve solubility and target engagement compared to phenyl or cyclopropyl analogs.
- Bioactivity Gaps: While cytotoxic and anti-inflammatory activities are noted in analogs, the target compound’s specific biological profile remains unexplored in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
